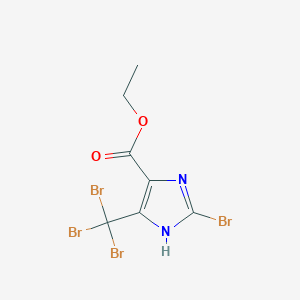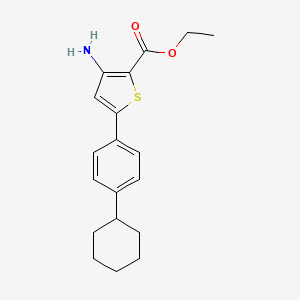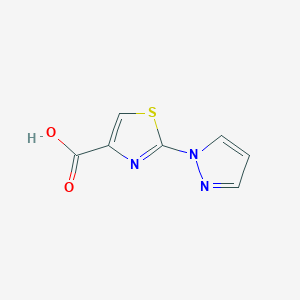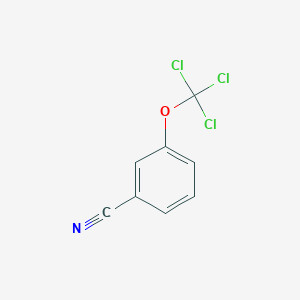![molecular formula C14H11BN2S B1404528 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-80-1](/img/structure/B1404528.png)
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Übersicht
Beschreibung
“2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” seems to be a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also appears to have a boron atom, suggesting it might be a boronic ester or boronic acid derivative .
Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . They can also be oxidized to form sulfoxides .
Wissenschaftliche Forschungsanwendungen
Organic Thin-Film Transistor Applications
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been utilized in the synthesis of derivatives for organic thin-film transistor (OFET) applications. These derivatives show promise due to their suitable charge carrier mobility, which is essential for effective OFET function (Lu et al., 2010).
Fluorescent Probes in Metal Ion Detection
This compound has also been incorporated into novel polymers for the detection of metal ions like Fe3+ and Cr3+. These polymers exhibit solvatochromic fluorescence and have been identified as highly selective and sensitive for metal ion detection, showing potential as fluorescent sensors (Li et al., 2022).
QSAR Studies and Antimicrobial Activity
In quantitative structure-activity relationship (QSAR) studies, derivatives of this compound have been analyzed for their antimicrobial properties. The findings suggest that certain physicochemical parameters, especially steric factors, significantly influence the antimicrobial potency of these compounds (Madhuritha et al., 2004).
Corrosion Inhibition
Research on quinoxaline derivatives of this compound has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. These studies provide insights into the compound's potential application in industrial settings to protect metals against corrosion (Saraswat & Yadav, 2020).
Optoelectronic Materials
The compound has been involved in the synthesis of novel materials with potential applications in optoelectronics. These materials have been characterized for their thermal, optical, and electronic properties, demonstrating potential for use in devices like LEDs and solar cells (Ramkumar & Kannan, 2015).
Zukünftige Richtungen
Thiophene derivatives are of great interest in the field of organic electronics due to their high resonance energy, electrophilic reactivity, and high pi-electron density . Therefore, “2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” and similar compounds could have potential applications in this area.
Wirkmechanismus
Target of Action
The primary targets of 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine are the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . These targets are key players in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them promising targets for the treatment of cancer .
Mode of Action
The compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition disrupts the signaling pathways that these targets are involved in, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The affected pathways include the PI3K/AKT/mTOR pathway , which is a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K and mTOR, the compound disrupts this pathway, leading to a decrease in these cellular processes .
Pharmacokinetics
The compound’s molecular weight of 21010 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cancer cells . This is due to the disruption of the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells .
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BN2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLVTMAEMWQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-80-1 | |
| Record name | 2-(thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)









![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)

